N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Interaction and Physical Properties Studies :
- Raphael, Bahadur, and Ebenso (2015) examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a molecule structurally similar to N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. They focused on the effect of temperature and concentration on interactions, using volumetric and acoustic properties for analysis (Raphael, Bahadur, & Ebenso, 2015).
Spectroscopic and Quantum Chemical Calculations :
- Viji, Revathi, Balachandran, Babiyana, Narayana, and Salian (2020) conducted spectroscopic and quantum chemical analysis on a molecule with a similar structure. Their study included molecular docking, reduced density gradient graph analysis, and evaluation of the molecule's antimicrobial and anticancer activities (Viji et al., 2020).
Synthesis and Biological Activity :
- Li, Song, Dai, and Tang (2010) investigated the synthesis of pyridyl functionalized bis(pyrazol-1-yl)methanes, which include compounds structurally similar to this compound. Their study explored the biological activity of these compounds, particularly against Hela cells (Li, Song, Dai, & Tang, 2010).
Reactivity with Other Chemical Compounds :
- Ding, Cheng, Yang, Song, and Tang (2011) studied the reactivity of bis(pyrazol-1-yl)methanes functionalized with 2-methoxyphenyl on the methine carbon atom. They observed the reaction of these compounds with W(CO)5THF, which is relevant to understanding the chemical behavior of this compound (Ding et al., 2011).
Structural Study and Supramolecular Assembly :
- Dey, Ghosh, Mareddy, Anireddy, Pal, and Mukherjee (2015) conducted a structural study of three nimesulidetriazole derivatives, focusing on the effect of substitution on supramolecular assembly. This study provides insights into the molecular structure and interactions relevant to compounds like this compound (Dey et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with enzymes such as15-lipoxygenases (ALOX15) . These enzymes play a crucial role in lipid peroxidation and exhibit variable functionality in different cancer and inflammation models .
Mode of Action
For instance, similar compounds have been found to inhibit the catalytic activity of ALOX15 in a substrate-specific manner . This allosteric inhibition is thought to be critical for the therapeutic effects of these compounds .
Biochemical Pathways
The compound may affect various biochemical pathways. For example, it could potentially influence the pathways involving ALOX15 metabolites, which are derived from linoleic acid and arachidonic acid . These metabolites play a pathophysiological role in different cancer and inflammation models .
Result of Action
Similar compounds have been found to have protective effects against conditions like methotrexate-induced intestinal mucositis . They do this by suppressing oxidative stress and inflammatory markers .
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-20(24)23-19(15-7-11-17(27-2)12-8-15)13-18(21-23)14-5-9-16(10-6-14)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPPRUKQMIKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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